molecular formula C25H26ClNO9 B040723 Amrubicin hydrochloride CAS No. 92470-31-0

Amrubicin hydrochloride

Cat. No.: B040723
CAS No.: 92470-31-0
M. Wt: 519.9 g/mol
InChI Key: BHMLHEQFWVQAJS-IITOGVPQSA-N
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Description

Amrubicin hydrochloride is a third-generation synthetic anthracycline used primarily in the treatment of small cell lung cancer and non-small cell lung cancer. It was first approved for use in Japan in 2002 and has since been marketed under the brand name Calsed. This compound is known for its potent anticancer properties, which are attributed to its ability to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and cell division .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amrubicin hydrochloride involves multiple steps, starting from an anthracycline compound. One common starting material is ε-rhodomycinone or daunomycinone. The synthetic pathway includes a glycosylation reaction where an aglycon of amrubicin is glycosylated to produce the final product . The reaction conditions typically involve the use of reagents such as potassium cyanide, ammonium carbonate, acetic anhydride, and methanol .

Industrial Production Methods

Industrial production of this compound follows a semi-synthetic method that combines traditional chemical synthetic steps with biosynthetic steps. This method ensures high yield and purity of the final product. The process includes optical resolution, esterification, Friedel-Crafts cyclocondensation, and glycosylation .

Chemical Reactions Analysis

Types of Reactions

Amrubicin hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium cyanide, ammonium carbonate, acetic anhydride, methanol, and hydrochloric acid. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include amrubicinol, the active metabolite of amrubicin, and various intermediate compounds used in the synthesis of this compound .

Scientific Research Applications

Amrubicin hydrochloride has a wide range of scientific research applications, including:

Biological Activity

Amrubicin hydrochloride is a synthetic anthracycline derivative that exhibits significant antitumor activity, particularly against small cell lung cancer (SCLC). This article explores its biological activity, mechanisms of action, pharmacokinetics, clinical efficacy, and safety based on diverse research findings.

Amrubicin functions primarily through the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and transcription. The drug stabilizes the cleavable complex formed between DNA and topoisomerase II, preventing the re-ligation of DNA strands, which leads to double-stranded breaks. This mechanism results in cell cycle arrest at the G2/M phase and ultimately triggers apoptosis through the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP) .

Key Mechanisms:

  • Topoisomerase II Inhibition : Stabilizes the topoisomerase II-DNA complex.
  • DNA Intercalation : Forms complexes with DNA, leading to structural alterations.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress that contributes to cytotoxicity.

Pharmacokinetics

The pharmacokinetic profile of amrubicin includes its absorption, distribution, metabolism, and excretion:

  • Absorption : Amrubicin is administered intravenously, with peak plasma concentrations observed shortly after dosing.
  • Distribution : Moderate volume of distribution (approximately 1.4 times total body water) with notable accumulation in red blood cells.
  • Metabolism : Primarily metabolized to amrubicinol via carbonyl reductase; amrubicinol exhibits 5 to 200 times greater growth inhibitory activity against tumor cells compared to amrubicin itself .
  • Excretion : Mainly hepatobiliary with minimal renal excretion (2.7% to 19.6% of the dose) .
  • Half-life : Approximately 20-30 hours .

Clinical Efficacy

Amrubicin has shown promising results in clinical trials for treating refractory or relapsed SCLC. A Phase II study reported a response rate of 78.8% with a median survival time of 11.3 months in previously untreated patients .

Case Study Summary

StudyPatient PopulationResponse RateMedian Survival
Phase II StudyExtensive Stage SCLC78.8%11.3 months
Phase I StudySCLC with Cisplatin52% (sensitive)10.3 months
Multicenter TrialRelapsed SCLC44.8%11.6 months

Safety Profile

The safety profile of amrubicin includes common adverse effects associated with anthracyclines, such as hematologic toxicities (e.g., neutropenia), as well as non-hematologic toxicities like pneumonitis . The incidence of severe adverse events was manageable, with no treatment-related deaths reported in several studies.

Notable Toxicities

  • Hematologic : Grade 4 neutropenia (4+ days), febrile neutropenia.
  • Non-Hematologic : Pneumonitis (10% grade 2; 5% grade 3).

Properties

IUPAC Name

(7S,9S)-9-acetyl-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO9.ClH/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31;/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3;1H/t14-,15+,16-,17-,25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMLHEQFWVQAJS-IITOGVPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10911577
Record name 3-Acetyl-3-amino-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2-deoxypentopyranoside--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110311-30-3
Record name Amrubicin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110311-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amrubicin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110311303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetyl-3-amino-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2-deoxypentopyranoside--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMRUBICIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUL6MP8FZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.